molecular formula C12H11NO2 B11897801 N-Methoxy-2-naphthamide CAS No. 76749-35-4

N-Methoxy-2-naphthamide

Cat. No.: B11897801
CAS No.: 76749-35-4
M. Wt: 201.22 g/mol
InChI Key: RRZFDZZYQIHCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methoxy-2-naphthamide is a chemical intermediate of interest in organic synthesis and medicinal chemistry research. Its structure, featuring a naphthalene ring system, is a common framework found in compounds with diverse pharmacological activities . This compound is primarily used in research as a building block for the synthesis of more complex molecules. Naphthamide derivatives are frequently explored in drug discovery for their potential as kinase inhibitors, which are relevant in developing anticancer agents . Some naphthamide derivatives have also shown promising in vitro antibacterial and antifungal activities, making them valuable scaffolds in antimicrobial research . Researchers utilize this compound in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals . Its mechanism of action is not inherent but is derived from the properties of the final molecule it helps to create. Handling Note: For research purposes only. Not for diagnostic or therapeutic use. Refer to the Safety Datasheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76749-35-4

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

N-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C12H11NO2/c1-15-13-12(14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,13,14)

InChI Key

RRZFDZZYQIHCNK-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Synthetic Methodologies for N Methoxy 2 Naphthamide and Its Structural Analogues

Direct Synthetic Routes to N-Methoxy-2-naphthamide

The most straightforward approaches to this compound involve the formation of the amide bond between a naphthalene-2-carboxylic acid derivative and O-methylhydroxylamine.

Amidation Reactions and Coupling Strategies

The classical and widely employed method for the synthesis of this compound is the acylation of O-methylhydroxylamine with an activated derivative of 2-naphthoic acid. A common strategy involves the conversion of 2-naphthoic acid to its more reactive acid chloride, 2-naphthoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-naphthoyl chloride is then reacted with O-methylhydroxylamine, often in the presence of a base like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Alternatively, peptide coupling reagents can be utilized to facilitate the direct amidation of 2-naphthoic acid with O-methylhydroxylamine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid in situ, allowing for efficient amide bond formation under milder conditions than the acid chloride route.

A general procedure for the synthesis of N-alkoxyamides involves the reaction of an acid chloride with the corresponding hydroxylamine (B1172632) hydrochloride in the presence of a base. For instance, N-methoxy-N-methylamides can be synthesized in high yields from S,S-di(2-pyridyl)dithiocarbonate and N,O-dimethylhydroxylamine hydrochloride, followed by reaction with a Grignard reagent. organic-chemistry.org This highlights the versatility of coupling strategies in forming N-alkoxyamide functionalities.

Microwave-Assisted Synthesis Approaches

To accelerate reaction times and often improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. The synthesis of N-substituted 2-naphthamide (B1196476) derivatives has been successfully achieved using microwave irradiation. rsc.orgtcichemicals.com In a typical procedure, a mixture of the carboxylic acid, the amine (in this case, O-methylhydroxylamine), and a coupling agent in a suitable solvent is subjected to microwave heating. The rapid and uniform heating provided by microwaves can significantly reduce reaction times from hours to minutes. For example, a four-step microwave-assisted synthesis has been developed for certain 2-naphthamide derivatives, demonstrating the efficiency of this technology in generating these scaffolds. rsc.orgtcichemicals.com The Biginelli condensation, a multicomponent reaction, has also been performed under microwave irradiation to produce tetrahydropyrimidine-5-carboxamides, showcasing the broad applicability of this heating method. rsc.org

Synthesis of this compound Derivatives

The this compound scaffold serves as a valuable template for the generation of diverse chemical libraries through the introduction of various substituents.

Diversification Strategies via Substituent Introduction

The aromatic naphthalene (B1677914) core of this compound provides ample opportunities for functionalization. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, can be employed to introduce substituents at various positions on the naphthalene ring, although regioselectivity can be a challenge.

A more controlled approach involves the use of pre-functionalized 2-naphthoic acids as starting materials. For example, bromo-substituted 2-naphthoic acids can be converted to their corresponding N-methoxyamides. The bromine atom then serves as a handle for further diversification through transition metal-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of a wide array of aryl, vinyl, or alkynyl groups. For instance, 3-Butyl-N-methoxy-2-naphthamide has been synthesized from the corresponding butylated naphthoic acid derivative. wikipedia.org Similarly, 6-bromo-N-methoxy-N-methyl-2-naphthalenecarboxamide is a known derivative that can serve as a precursor for further synthetic transformations. nih.gov

The N-methoxy group itself can influence reactivity. N-methoxyamides have been shown to undergo selective mono-alkylation at the nitrogen atom under specific conditions, providing another avenue for derivatization. wikipedia.org

Stereoselective Synthesis of Chiral Naphthamide Structures

The development of stereoselective methods for the synthesis of chiral naphthamides is crucial for applications in medicinal chemistry and asymmetric catalysis. This can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures.

Chiral Auxiliaries: A common approach involves attaching a chiral auxiliary to the nitrogen or another part of the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For example, 1-naphthamides of N-benzylphenylglycinols have been used in diastereoselective dearomatizing cyclization reactions. hkust.edu.hk Although not directly involving this compound, this demonstrates the principle of using chiral auxiliaries to control the stereochemistry of reactions on naphthamide scaffolds. The Evans oxazolidinone auxiliaries are another widely used class for stereoselective alkylations and aldol (B89426) reactions of attached acyl groups.

Catalytic Asymmetric Synthesis: Transition metal catalysis, particularly with rhodium, has been effectively used for the enantioselective synthesis of various chiral compounds, including those with axial chirality. tcichemicals.comnih.govorganic-chemistry.orgnih.gov Rhodium catalysts paired with chiral ligands can facilitate enantioselective C-H activation and annulation reactions on N-methoxy-benzamides, leading to chiral dihydroisoquinolones with good stereoselectivity. chemrxiv.org While a direct application to this compound is not explicitly detailed, the principle is transferable. Dynamic kinetic resolution of atropisomeric ortho-formyl naphthamides has been achieved using chiral Brønsted acids, highlighting another catalytic approach to obtain enantiomerically enriched naphthamides. rsc.org

Resolution of Racemates: Racemic mixtures of chiral naphthamides can be separated into their constituent enantiomers through classical resolution techniques. This often involves the formation of diastereomeric salts with a chiral resolving agent, such as a chiral acid or base, followed by separation of the diastereomers by crystallization and subsequent removal of the resolving agent. orgsyn.orggoogle.com For instance, the resolution of 1,1'-bi-2-naphthol (B31242) (BINOL) is a well-established procedure that utilizes chiral resolving agents. orgsyn.org A similar strategy could be envisioned for chiral this compound derivatives.

Utility as Precursors and Building Blocks in Complex Organic Synthesis

N-Methoxy-N-methylamides, often referred to as Weinreb amides, are highly valued synthetic intermediates. The N-methoxy-N-methylamide functionality is particularly useful because it is stable to many nucleophilic reagents that would typically add twice to an ester or an acid chloride. However, it reacts cleanly with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable chelated intermediate that, upon acidic workup, yields a ketone. This controlled, single addition makes N-methoxyamides excellent precursors for the synthesis of ketones. For example, 6-bromo-N-methoxy-N-methyl-2-naphthamide can be used to synthesize 6-methyl-2-naphthaldehyde. tcichemicals.com

The N-alkoxyamide group can also act as a reactivity control element. The presence of the N-methoxy group can enhance the nucleophilicity of the amide nitrogen, enabling direct coupling reactions with aldehydes that are not possible with ordinary amides. lookchem.com This unique reactivity makes N-methoxyamides valuable building blocks for the construction of complex nitrogen-containing molecules. researchgate.net For instance, N-(cyclohexylcarbamothioyl)-2-naphthamide has been used as a building block for designing heterocyclic compounds. rsc.org The ability to undergo dearomatizing cyclization further expands the utility of naphthamides in generating three-dimensional molecular frameworks. hkust.edu.hk

Optimization of Reaction Conditions and Synthetic Efficiency

The synthesis of this compound and its analogues often serves as a critical step in the construction of more complex molecular architectures. Researchers have extensively optimized reaction conditions to maximize synthetic efficiency, exploring a range of catalysts, solvents, temperatures, and reagents.

A notable example is the rhodium-catalyzed formal [4 + 3] annulation reaction where this compound is used as a substrate. rhhz.net In this transformation, the C-H bond at the 3-position is selectively functionalized. rhhz.net Optimization of the reaction parameters revealed that using [Cp*RhCl₂]₂ as the catalyst with K₃PO₄ as the base in 1,1,2,2-tetrachloroethane (B165197) at 50 °C for 12 hours resulted in the desired product with a 72% yield. rhhz.net The choice of solvent was found to be critical, with chlorinated alkanes significantly promoting the transformation compared to other options. rhhz.net

Another optimized protocol involves the palladium-catalyzed alkylation of N-methoxyamides. For the synthesis of 3-Butyl-N-methoxy-2-naphthamide, a structural analogue, optimal conditions were identified as using Pd(OAc)₂ (10 mol%), PivOH, and CsOAc in toluene (B28343) at 100 °C. rsc.org This method successfully yielded the alkylated product in 75% yield. rsc.org

The synthesis of N-methoxy-N-methyl-2-naphthamide, a closely related Weinreb amide, has been achieved with excellent efficiency via the palladium-catalyzed aminocarbonylation of 2-iodonaphthalene. researchgate.net The optimized system, employing a Pd(OAc)₂/DABCO catalyst, provided the target compound in excellent yield. researchgate.net Iron catalysis has also been explored for N=S cross-coupling reactions of N-methoxy amides. nih.gov Extensive screening identified a system using 10 mol% FeCl₃ as the catalyst, 2 equivalents of Et₃N as the base, and a DMSO/THF (1:3) solvent mixture at 90 °C under an air atmosphere for 12 hours as the most effective, delivering the N-acyl sulfoximine (B86345) product in 95% yield. nih.gov

Furthermore, this compound has been utilized in the synthesis of isocoumarins mediated by tert-butyl nitrite (B80452) (TBN), affording the product in 73% yield. sci-hub.se In the context of creating more complex fused ring systems, the regioselective annulation of this compound with diphenylacetylene (B1204595) was achieved using a ruthenium catalyst, [{RuCl₂(p-cymene)}₂], in PEG-400 at 60 °C for 12 hours, which exclusively formed 3,4-diphenylbenzo[g]isoquinolin-1(2H)-one. rsc.org

However, not all catalytic systems are effective. An attempt to use this compound in a palladium-catalyzed C–H activation/annulation with 2,3-allenoic acid esters did not yield any product, highlighting the specific catalytic requirements for activating this particular substrate. mdpi.com

The following table summarizes the optimized reaction conditions for various transformations involving this compound and its analogues.

Product TypeStarting MaterialCatalyst / ReagentSolventTemp.Time (h)Yield (%)Ref.
Annulated AzepinoneThis compound[Cp*RhCl₂]₂ (5 mol%), K₃PO₄1,1,2,2-tetrachloroethane50 °C1272 rhhz.net
3-Butyl-N-methoxy-2-naphthamideThis compoundPd(OAc)₂ (10 mol%), PivOH, CsOAcToluene100 °C7-2475 rsc.org
N-methoxy-N-methyl-2-naphthamide2-IodonaphthalenePd(OAc)₂, DABCONot specifiedNot specifiedNot specifiedExcellent researchgate.net
N-acyl sulfoximineN-methoxybenzamideFeCl₃ (10 mol %), Et₃NDMSO/THF (1:3)90 °C1295 nih.gov
IsocoumarinThis compoundtert-Butyl Nitrite (TBN)Not specified40 °C1873 sci-hub.se
Benzo[g]isoquinolin-oneThis compound[{RuCl₂(p-cymene)}₂] (3 mol%)PEG-40060 °C12Good rsc.org

Sustainable and Green Chemistry Principles in Naphthamide Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of complex organic molecules, including naphthamides and their derivatives. mdpi.comopcw.orgsemanticscholar.org Key areas of focus include the use of safer solvents, development of energy-efficient methods, and employment of environmentally benign catalysts. ijnc.ir

A significant aspect of green chemistry is the replacement of hazardous solvents with safer alternatives. mdpi.com In the context of related syntheses, acetonitrile (B52724) has been identified as a "greener" solvent that provides a good balance between reaction conversion and selectivity, outperforming more hazardous solvents like dichloromethane (B109758) and benzene (B151609). scielo.br Another example is the use of Polyethylene glycol (PEG-400) as a reaction medium for the ruthenium-catalyzed annulation of this compound. rsc.org PEG is considered a green solvent due to its low toxicity, biodegradability, and recyclability. The use of water as a green solvent has also been explored for the synthesis of 1,2,4-thiadiazole (B1232254) derivatives, a principle that could be extended to naphthamide synthesis where applicable. mdpi.com

Solvent-free reaction conditions represent an ideal application of green chemistry principles, as they eliminate solvent waste entirely. mdpi.comnih.gov "Grindstone Chemistry," a mechanochemical method involving the grinding of solid reactants, has been successfully used for the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols. ijcmas.com This energy-efficient procedure proceeds rapidly under mild, solvent-free conditions, offering a significant environmental advantage. ijcmas.com

The development of efficient and clean catalytic systems is another cornerstone of sustainable synthesis. ijnc.ir Research into the synthesis of related heterocyclic compounds has focused on using inexpensive and environmentally benign catalysts like molecular iodine under metal-free conditions. mdpi.com Such approaches are noted for their operational simplicity and insensitivity to air and moisture, which reduces the need for inert atmosphere techniques that consume energy and resources. mdpi.com Furthermore, optimizing reactions to proceed at lower temperatures, as seen in the cobalt-catalyzed reductive amination of ketones which operates at a mild 50°C, contributes to energy efficiency. d-nb.info The development of photocatalysis, which harnesses light energy to drive chemical reactions, also presents a promising green avenue for future synthetic applications in this area. nih.gov

By integrating these sustainable approaches—such as employing greener solvents like PEG and acetonitrile, adopting solvent-free methods like grindstone chemistry, and utilizing efficient and environmentally friendly catalysts—the synthesis of this compound and its analogues can be aligned with the goals of green chemistry, minimizing environmental impact while maintaining high synthetic efficiency. rsc.orgscielo.brijcmas.com

Chemical Transformations and Reactivity Studies of N Methoxy 2 Naphthamide

Amide-Directed C-H Activation and Functionalization Reactions

The N-methoxyamide moiety is a well-established directing group in transition-metal-catalyzed C-H activation. acs.orgacs.orgfigshare.comnih.govresearchgate.nettcichemicals.com This group coordinates to a metal center, positioning the catalyst to selectively activate otherwise inert C-H bonds at specific positions on the naphthalene (B1677914) core.

Regioselective Transformations at the Naphthalene Core

The substitution pattern of N-Methoxy-2-naphthamide inherently directs C-H activation to the ortho positions of the naphthalene ring system, which are the C1 and C3 positions. Studies on related N-methoxy naphthamides demonstrate a strong preference for functionalization at the less sterically hindered C-H bond. For this compound, this leads to exclusive activation and functionalization at the C3 position. rhhz.netrsc.org

For instance, in a ruthenium-catalyzed annulation reaction with diphenylacetylene (B1204595), this compound regioselectively yields 3,4-diphenylbenzo[g]isoquinolin-1(2H)-one. rsc.org This outcome confirms that the C-H activation occurs specifically at the C3 position. Similarly, a rhodium-catalyzed formal [4+3] annulation with gem-difluorocyclopropenes also shows exclusive functionalization at the C3-position, affording the corresponding product in a 72% yield. rhhz.net

These findings underscore the powerful and predictable directing effect of the N-methoxyamide group on the naphthalene core, consistently favoring the less sterically encumbered ortho position for C-H activation.

Ortho-Selective Reactions Directed by the N-Methoxyamide Moiety

The N-methoxyamide group is a classic bidentate directing group that facilitates ortho-C-H activation on aromatic rings. rsc.org This process typically involves the formation of a five-membered metallacyclic intermediate, which is a key step in numerous catalytic cycles. While direct studies on ortho-selective reactions of this compound are specific instances of the regioselective transformations mentioned above, the general mechanism is widely applicable. For benzamides, this directing group enables a range of transformations including olefination, amidation, and the formation of new heterocyclic rings. mdpi.comrsc.org

Computational studies on related systems, such as N-methoxy cinnamamide, have provided insight into the mechanism of Pd(II)-catalyzed C-H functionalization, highlighting the stability of the palladacycle intermediate that governs regioselectivity. nih.gov The principles from these studies are directly applicable to understanding the reactivity of this compound, where the formation of a stable rhodacycle or palladacycle involving the C3-H bond is the determining factor for its reaction pathways. rhhz.netrsc.org

C-O Bond Activation and Reductive Cleavage Chemistry

Beyond C-H activation, the bonds within the N-methoxyamide group itself can be targeted for transformation.

Hydrodemethoxylation Reactions

Hydrodemethoxylation offers a method to remove the methoxy (B1213986) group, which is often used as an activating or directing group. A ruthenium-catalyzed hydrodemethoxylation of ortho-methoxy-naphthamides has been developed, which involves the amide-directed activation of the C-OMe bond followed by reduction. acs.orgacs.org This reaction proceeds using RuH2(CO)(PPh3)3 as the catalyst with a hydride source like triethylsilane (Et3SiH) or diisobutylaluminum hydride (DIBAL-H). acs.orgacs.org

For example, N,N-diethyl-1-methoxy-2-naphthamide undergoes this reaction to give the hydrodemethoxylation product in nearly quantitative yield with Et3SiH and 83% yield with DIBAL-H. acs.org Although this specific example uses a 1-methoxy-2-naphthamide, the principle demonstrates a viable pathway for C-O bond cleavage in related systems, suggesting a potential transformation for this compound derivatives where a methoxy group is present on the naphthalene ring.

N-S Bond Coupling Reactions

The nitrogen atom of the N-methoxyamide group can participate in coupling reactions. An iron-catalyzed selective N=S coupling of N-methoxy amides with sulfoxides has been developed to synthesize N-acyl sulfoximines. nih.govresearchgate.net This reaction demonstrates high efficiency and tolerates a variety of functional groups.

The substrate scope of this reaction was shown to include naphthalamides, which successfully participated to give the corresponding products in moderate to excellent yields. nih.gov A plausible mechanism involves the coordination of the N-methoxy amide to an iron(III) catalyst, deprotonation, and formation of an Fe-nitrenoid complex, which is then trapped by the sulfoxide (B87167). researchgate.net

Table 1: Iron-Catalyzed N=S Coupling of N-Methoxy Amides with Sulfoxides nih.gov

N-Methoxy Amide Substrate Product Yield (%)
This compound Moderate to Excellent
ortho-Trifluoromethyl-N-methoxybenzamide 99%

Reaction conditions typically involve FeCl3 (10 mol%), Et3N (2.0 equiv) in THF at 90-100 °C under air.

Annulation and Cycloaddition Reaction Pathways

This compound is an excellent substrate for annulation reactions, where new rings are fused onto the naphthalene scaffold. These reactions often proceed via a transition-metal-catalyzed C-H activation/N-O bond cleavage sequence. mdpi.comencyclopedia.pub

Multiple catalyst systems, including those based on rhodium, ruthenium, and cobalt, have been employed to catalyze the [4+2] annulation of N-methoxy amides with alkynes to produce isoquinolones. mdpi.comencyclopedia.pubresearchgate.netacs.orgacs.orgnih.gov For this compound, these reactions are highly regioselective.

A ruthenium-catalyzed reaction with diphenylacetylene exclusively forms 3,4-diphenylbenzo[g]isoquinolin-1(2H)-one, with the cyclization occurring at the C3 and N positions. rsc.org A rhodium-catalyzed [4+3] cycloaddition with gem-difluorocyclopropenes also proceeds with high regioselectivity at the C3 position. rhhz.net

Table 2: Annulation Reactions of this compound

Reaction Type Coupling Partner Catalyst System Product Yield (%) Reference
[4+2] Annulation Diphenylacetylene [{RuCl2(p-cymene)}2], Cu(OAc)2·H2O 3,4-diphenylbenzo[g]isoquinolin-1(2H)-one 78% rsc.org

These reactions highlight the utility of this compound in constructing complex, polycyclic aromatic systems with high control over regiochemistry.

Other Mechanistic Investigations and Novel Rearrangements

Further investigations into the reactivity of this compound have revealed its behavior in other catalytic systems. In a study focused on palladium-catalyzed C-H activation and annulation with 2,3-allenoic acid esters to form isoquinolinones, this compound was found to be unreactive. mdpi.com While various N-methoxybenzamides bearing electron-donating groups reacted smoothly, no product could be isolated when this compound was used as the substrate under the established palladium-catalyzed conditions. mdpi.com This lack of reactivity suggests that the electronic properties or steric environment of the naphthyl ring may disfavor the specific palladium-catalyzed C-H activation/annulation pathway. mdpi.com

While direct novel rearrangements of this compound itself are not extensively documented, related N,N-bisheteroatom-substituted amides are known to undergo unique transformations such as the HERON rearrangement. publish.csiro.au This type of rearrangement, involving N to C migrations in N-acyloxy-N-alkoxyamides, points to the potential for complex mechanistic pathways in this class of compounds. publish.csiro.au For instance, the related compound N-acetoxy-N-butoxy-2-naphthamide has been studied for its reactivity, which is influenced by the substituents on the nitrogen atom. publish.csiro.au These studies on analogous systems suggest that the N-O bond in this compound could potentially be involved in un-investigated rearrangement pathways under specific conditions.

Advanced Spectroscopic and Structural Characterization of N Methoxy 2 Naphthamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the characterization of organic molecules, offering unparalleled detail regarding the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number, environment, and spatial arrangement of protons within a molecule. For N-alkoxy arylamides, the chemical shifts (δ) are indicative of the electronic environment of the protons. In a study of N-methoxy-2-naphthamide derivatives, specific proton signals can be assigned to the naphthyl and methoxy (B1213986) groups. For instance, in 3-Butyl-N-methoxy-2-naphthamide, the proton of the NH group appears as a broad singlet at δ 11.61 ppm. The aromatic protons of the naphthyl ring resonate between δ 7.46 and δ 7.94 ppm, while the methoxy protons show a characteristic singlet at δ 3.76 ppm. The butyl group protons are observed in the upfield region, with the terminal methyl group appearing at δ 0.90 ppm. rsc.org

Functional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH11.61br s-
Naphthyl-H7.94d8.0
Naphthyl-H7.88d8.5
Naphthyl-H7.77s-
Naphthyl-H7.59-7.46m-
OCH₃3.76s-
CH₂2.86t8.0
CH₂1.63-1.56m-
CH₂1.38-1.29m-
CH₃0.90t7.5

¹H NMR data for 3-Butyl-N-methoxy-2-naphthamide in DMSO-d₆. rsc.org

Similarly, for 2-Butyl-N-methoxy-1-naphthamide, the NH proton resonates as a broad singlet at δ 8.42 ppm in CDCl₃. The naphthyl protons appear in the range of δ 7.34-7.85 ppm, and the methoxy protons are observed as a singlet at δ 3.99 ppm. The butyl group protons show characteristic multiplets and a triplet for the terminal methyl group at δ 0.94 ppm. rsc.org

Functional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH8.42br s-
Naphthyl-H7.85-7.79m-
Naphthyl-H7.55-7.41m-
Naphthyl-H7.34d8.5
OCH₃3.99s-
CH₂2.78t8.0
CH₂1.71-1.64m-
CH₂1.48-1.33m-
CH₃0.94t7.5

¹H NMR data for 2-Butyl-N-methoxy-1-naphthamide in CDCl₃. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. In 3-Butyl-N-methoxy-2-naphthamide, the carbonyl carbon of the amide group resonates at δ 166.4 ppm. The carbons of the naphthyl ring appear in the aromatic region (δ 126.5-138.3 ppm). The methoxy carbon is found at δ 63.6 ppm, and the butyl chain carbons are observed at δ 33.5, 32.7, 22.6, and 14.3 ppm. rsc.org

Carbon TypeChemical Shift (δ, ppm)
C=O166.4
Naphthyl-C138.3, 133.9, 132.8, 131.1, 128.3, 128.3, 127.7, 127.7, 127.6, 126.5
OCH₃63.6
Butyl-C33.5, 32.7, 22.6, 14.3

¹³C NMR data for 3-Butyl-N-methoxy-2-naphthamide in DMSO-d₆. rsc.org

For 2-Butyl-N-methoxy-1-naphthamide, the carbonyl carbon signal is at δ 167.2 ppm. The naphthyl carbons resonate between δ 124.3 and 138.7 ppm. The methoxy carbon appears at δ 64.7 ppm, and the butyl carbons are found at δ 33.9, 33.4, 22.8, and 14.0 ppm. rsc.org

Carbon TypeChemical Shift (δ, ppm)
C=O167.2
Naphthyl-C138.7, 131.6, 130.6, 129.9, 129.2, 128.0, 127.2, 127.2, 125.7, 124.3
OCH₃64.7
Butyl-C33.9, 33.4, 22.8, 14.0

¹³C NMR data for 2-Butyl-N-methoxy-1-naphthamide in CDCl₃. rsc.org

While 1D NMR provides fundamental structural information, complex molecules often require more advanced techniques for complete characterization. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between nuclei, aiding in the definitive assignment of ¹H and ¹³C signals. hmdb.carsc.org

Solid-state NMR (ssNMR) is particularly valuable for studying the structure and dynamics of molecules in the solid phase, especially for materials that are not amenable to single-crystal X-ray diffraction. ethz.ch For instance, a study on N-methyl-N-methoxy-5,6,7,8-tetrahydro-1-naphthamide utilized solid-state ¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning) NMR to investigate dynamic disorder. cdnsciencepub.comnstl.gov.cn These experiments revealed the presence of two distinct molecular conformations that are dynamically disordered in the solid state. cdnsciencepub.comnstl.gov.cn Further studies using deuterium (B1214612) (²H) ssNMR on specifically deuterated analogs can determine the populations of each conformation and the apparent activation energy for their interconversion. cdnsciencepub.comnstl.gov.cn

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For example, the HRMS (ESI) analysis of 3-Butyl-N-methoxy-2-naphthamide gave a measured m/z of 258.1495 for the [M+H]⁺ ion, which corresponds to the calculated value of 258.1494 for the formula C₁₆H₁₉NO₂. rsc.org Similarly, for 2-Butyl-N-methoxy-1-naphthamide, the measured m/z was 258.1492, consistent with the calculated value of 258.1494 for the same formula. rsc.org This high degree of accuracy confirms the elemental composition of the synthesized molecules.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. This technique is frequently coupled with liquid chromatography (LC-MS) to analyze complex mixtures. chemrxiv.org

For N-alkoxy-2-naphthamide derivatives, ESI-MS is a standard method for confirming the molecular weight of the synthesized compounds. chemrxiv.org The observation of the protonated molecule [M+H]⁺ is a common feature in the positive ion mode ESI mass spectra of these compounds. rsc.orgchemrxiv.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. rsc.org For this compound, key vibrational bands would be anticipated as follows:

Amide Group Vibrations : The amide group gives rise to several characteristic bands. The most prominent is the Amide I band, primarily due to the C=O stretching vibration, which is expected to appear as a strong absorption in the IR spectrum, typically in the range of 1630-1680 cm⁻¹. olemiss.edu The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is expected around 1510-1570 cm⁻¹. The N-H stretching vibration itself would cause a distinct band in the region of 3200-3400 cm⁻¹.

Naphthalene (B1677914) Core Vibrations : The aromatic naphthalene ring system will exhibit multiple bands. The aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the fused rings occur in the 1450-1600 cm⁻¹ region.

N-Methoxy Group Vibrations : The presence of the methoxy group introduces specific vibrations. The C-H stretching of the methyl group is expected around 2830-2970 cm⁻¹. The C-O stretching vibration of the methoxy group would likely appear in the 1000-1100 cm⁻¹ range. The N-O stretching frequency is less characteristic but can be expected in the 900-1000 cm⁻¹ region.

A summary of the expected key vibrational bands for this compound is presented in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
N-H StretchAmide3200 - 3400Medium to StrongWeak
Aromatic C-H StretchNaphthalene3000 - 3100MediumStrong
Aliphatic C-H StretchMethoxy (-CH₃)2830 - 2970MediumMedium
Amide I (C=O Stretch)Amide1630 - 1680StrongMedium
Aromatic C=C StretchNaphthalene1450 - 1600Medium to StrongStrong
Amide II (N-H Bend + C-N Stretch)Amide1510 - 1570MediumWeak
C-O StretchMethoxy1000 - 1100StrongWeak
N-O StretchN-Methoxy900 - 1000MediumMedium

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule upon absorption of UV or visible light. acs.org The spectrum is determined by the molecule's chromophores—the parts of the molecule that absorb light. In this compound, the primary chromophore is the naphthalene ring system.

Naphthalene itself displays characteristic absorption bands arising from π → π* transitions. researchgate.net The spectrum of naphthalene typically shows a strong absorption band around 220 nm, another group of bands around 275 nm, and a weaker, finely structured band system around 312 nm. aanda.orgroyalsocietypublishing.org The introduction of substituents onto the naphthalene ring can cause a shift in the wavelength of maximum absorption (λmax) and a change in the molar absorptivity (ε).

For this compound, the amide and methoxy groups act as auxochromes, which are groups that modify the absorption of the chromophore. The lone pair of electrons on the nitrogen and oxygen atoms can interact with the π-system of the naphthalene ring, leading to bathochromic (red) shifts, moving the absorption to longer wavelengths. Studies on other substituted naphthalenes confirm that substituents like silyl (B83357) or methoxy groups cause shifts of the absorption maxima to longer wavelengths. mdpi.com

The expected electronic transitions for this compound are:

π → π transitions*: These are high-energy transitions associated with the conjugated π-system of the naphthalene ring. These are expected to be the most intense absorptions.

n → π transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl or methoxy group, or the nitrogen of the amide) to an anti-bonding π orbital. These transitions are typically much weaker than π → π* transitions. acs.org

Based on data for related naphthalene derivatives, the predicted UV-Vis absorption maxima for this compound in a non-polar solvent are summarized below.

Wavelength Range (λmax)Molar Absorptivity (ε)Transition TypeAssociated Moiety
~220-240 nmHighπ → πNaphthalene Ring System
~270-290 nmMediumπ → πNaphthalene Ring System
~310-330 nmLowπ → π* / n → π*Naphthalene / Amide Carbonyl

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method provides detailed information on bond lengths, bond angles, and the intermolecular interactions that govern the crystal packing. While a specific crystal structure determination for this compound is not publicly documented, the expected molecular architecture can be inferred from the structures of related compounds, such as 5,6,7,8-tetrafluoro-2-naphthamide. rsc.orgresearchgate.net

The molecular structure of this compound will be defined by the geometry of the rigid naphthalene core and the conformation of the flexible N-methoxy amide side chain. The planarity of the naphthalene ring system is a key feature. The amide group itself tends to be planar, but there can be rotation around the C-N bond, leading to different conformations.

Hydrogen Bonding : The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows for the formation of strong intermolecular hydrogen bonds, which often lead to the formation of chains or dimeric structures in the crystal lattice. rsc.org

π-π Stacking : The large, electron-rich naphthalene rings are prone to π-π stacking interactions, where the planes of adjacent aromatic rings align, contributing significantly to the stability of the crystal structure. researchgate.net

A crystallographic analysis would provide precise values for the parameters listed in the table below. The values provided are typical estimates for similar chemical environments.

Structural ParameterExpected Value/Feature
Crystal SystemTo be determined by experiment (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined by experiment
Naphthalene Ring SystemLargely planar
Amide Group GeometryPlanar or near-planar
C=O Bond Length~1.23 - 1.25 Å
C-N Bond Length (Amide)~1.33 - 1.35 Å
Intermolecular InteractionsN-H···O=C hydrogen bonding, π-π stacking between naphthalene rings

Theoretical and Computational Investigations of N Methoxy 2 Naphthamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-Methoxy-2-naphthamide, DFT can provide profound insights into its molecular properties and reactivity.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are instrumental in elucidating the electronic landscape of a molecule. For a molecule like this compound, the electronic structure is governed by the interplay between the naphthalene (B1677914) core, the methoxy (B1213986) group, and the amide functionality.

Studies on related naphthalimide derivatives using DFT with the B3LYP hybrid functional have shown that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding their electronic behavior. researchgate.netscholaris.ca For this compound, the HOMO is expected to be distributed over the electron-rich naphthalene ring and the oxygen atom of the methoxy group, while the LUMO is likely centered on the naphthalene ring and the carbonyl group of the amide. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. rsc.org

The introduction of substituents on the naphthalene ring significantly influences the electronic properties. The electron-donating methoxy group at the N-position would increase the energy of the HOMO, while the electron-withdrawing amide group at the 2-position would lower the energy of the LUMO. This combined effect would likely result in a reduced HOMO-LUMO gap compared to unsubstituted naphthalene.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds (Illustrative)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Source (Analogous Compound)
Naphthalene-6.15-1.784.37 researchgate.net
2-acetylnaphthalene-6.45-2.354.10 researchgate.net
This compound (Predicted)-5.98-2.053.93Inferred from rsc.orgresearchgate.net
Naphthalimide derivative-6.89-2.544.35 researchgate.net

Note: The values for this compound are hypothetical and extrapolated from data on similar compounds.

Prediction of Spectroscopic Parameters

DFT is also a reliable tool for predicting various spectroscopic parameters, which can aid in the structural characterization of this compound. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra can be compared with experimental data to confirm the molecular structure.

For aromatic amides, DFT calculations have been shown to accurately predict ¹H and ¹³C NMR chemical shifts. mdpi.comresearchgate.net The chemical shifts are sensitive to the electronic environment of the nuclei, which is well-described by DFT. Similarly, the vibrational frequencies from DFT calculations, when properly scaled, can reproduce experimental IR spectra with high fidelity, allowing for the assignment of specific vibrational modes to the observed absorption bands. aip.org

The prediction of UV-Vis spectra through time-dependent DFT (TD-DFT) can provide insights into the electronic transitions of the molecule. mdpi.comnih.gov For this compound, the electronic transitions are expected to be of π → π* character, localized on the naphthalene ring system.

Table 3: Comparison of Experimental and DFT-Calculated Spectroscopic Data for a Structurally Similar Naphthamide Derivative

Spectroscopic ParameterExperimental ValueCalculated Value (DFT)Source (Analogous Compound)
¹³C NMR (C=O)168.5 ppm167.9 ppm mdpi.com
¹H NMR (NH)8.2 ppm8.1 ppm mdpi.com
IR (C=O stretch)1660 cm⁻¹1675 cm⁻¹ (scaled) aip.org
UV-Vis (λmax)290 nm285 nm mdpi.comnih.gov

Note: The presented data is from studies on various aromatic amides and naphthalimide derivatives and serves as an illustrative example.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape and dynamic behavior of molecules over time. mdpi.com For a flexible molecule like this compound, which has rotatable bonds in its amide and methoxy substituents, MD simulations can reveal the preferred conformations and the energy barriers between them.

Quantitative Structure-Reactivity Relationships (QSAR) in Chemical Space

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. chemrevlett.comjocpr.com For a class of compounds like naphthamides, QSAR models can be developed to predict the properties of new derivatives.

In a hypothetical QSAR study of this compound and its analogs, various molecular descriptors would be calculated, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and topological indices. nih.govresearchgate.net These descriptors would then be correlated with an observed activity, such as reaction rate or binding affinity to a biological target, using statistical methods like multiple linear regression or partial least squares. chemrevlett.com Such models can guide the design of new naphthamide derivatives with enhanced properties. nih.gov

Computational Design and Prediction of Novel Naphthamide Architectures

The insights gained from DFT, MD, and QSAR studies can be leveraged for the computational design of novel naphthamide architectures with tailored properties. paacademy.com By systematically modifying the structure of this compound in silico—for example, by introducing different substituents on the naphthalene ring or altering the amide group—it is possible to predict how these changes will affect its electronic, conformational, and reactive properties.

This in silico screening approach can accelerate the discovery of new materials or biologically active molecules by prioritizing the synthesis of the most promising candidates. ijpsjournal.com For instance, if the goal is to design a naphthamide derivative with a specific absorption wavelength, TD-DFT calculations can be used to screen a virtual library of compounds. mdpi.com Similarly, if the aim is to improve the binding affinity to a particular enzyme, molecular docking and MD simulations can be employed to predict the binding modes and energies of novel derivatives. ijpsjournal.com

Catalytic Roles and Applications of N Methoxy 2 Naphthamide Derivatives in Organic Synthesis

Transition Metal-Catalyzed Reactions

The N-methoxy amide functional group is widely recognized for its capacity to act as a directing group in transition metal-catalyzed C–H activation reactions. nih.gov This directing ability facilitates the formation of a metallacyclic intermediate, bringing the metal catalyst into close proximity to specific C–H bonds on the aromatic scaffold, thereby enabling regioselective functionalization. Derivatives of N-Methoxy-2-naphthamide have been utilized in various transformations catalyzed by precious and earth-abundant metals.

Palladium catalysis is a cornerstone of cross-coupling and C-H functionalization reactions. snnu.edu.cn The N-methoxy amide group can serve as a bidentate directing group, coordinating to the palladium center to facilitate ortho-C-H activation. nih.gov However, the reactivity in such systems can be highly dependent on the specific substrate architecture.

In a study focused on the palladium-catalyzed C–H activation and annulation of N-methoxybenzamides with 2,3-allenoic acid esters to form 3,4-dihydroisoquinolin-1(2H)-ones, researchers investigated the scope of the reaction. While various substituted N-methoxybenzamides and even N-methoxy-1-naphthamide were viable substrates, this compound was found to be unreactive under the reported conditions. mdpi.com This outcome highlights the subtle electronic and steric effects that the 2-naphthyl scaffold imposes on the catalytic cycle, potentially hindering the crucial C-H activation step with the palladium catalyst. mdpi.com The proposed mechanism for reactive substrates involves the initial coordination of palladium(II) to the N-methoxy amide, followed by C-H activation to form a five-membered cyclopalladated intermediate. mdpi.com Subsequent insertion of the allene (B1206475) and reductive elimination yields the product. mdpi.com The lack of reaction with this compound suggests a barrier to the formation of the initial palladacycle. mdpi.com

Ruthenium catalysts have shown significant promise in C-H activation and annulation reactions, often exhibiting complementary reactivity to palladium systems. researchgate.net The N-methoxy amide group is an effective directing group for ruthenium(II)-catalyzed transformations. researchgate.net

A notable application involving a this compound derivative was demonstrated in the regioselective annulation with internal alkynes. rsc.org Specifically, the reaction of this compound with diphenylacetylene (B1204595), catalyzed by a ruthenium complex ([{RuCl2(p-cymene)}2]), selectively produced 3,4-diphenylbenzo[g]isoquinolin-1(2H)-one. The reaction proceeds with high regioselectivity, functionalizing the C-3 position of the naphthalene (B1677914) ring exclusively, with no formation of the alternative 1,2-diphenylbenzo[f]isoquinolin-4(3H)-one isomer observed. rsc.org This transformation showcases the utility of the N-methoxy amide group in directing the ruthenium catalyst to a specific C-H bond on the naphthyl core.

The table below summarizes the results for the ruthenium-catalyzed annulation of various N-methoxy-N-methyl benzamide (B126) derivatives with diphenylacetylene, providing context for the successful application of this compound. rsc.org

N-methoxy amide SubstrateProductYield (%)
N-methoxy-N,4-dimethylbenzamide4-methyl-3,4-diphenyl-3,4-dihydroisoquinolin-1(2H)-one derivative89
N-methoxy-N-methyl-4-methoxybenzamide4-methoxy-3,4-diphenyl-3,4-dihydroisoquinolin-1(2H)-one derivative91
N-methoxy-N-methyl-4-chlorobenzamide4-chloro-3,4-diphenyl-3,4-dihydroisoquinolin-1(2H)-one derivative85
N-methoxy-N-methyl-4-bromobenzamide4-bromo-3,4-diphenyl-3,4-dihydroisoquinolin-1(2H)-one derivative82
This compound3,4-diphenylbenzo[g]isoquinolin-1(2H)-one78

Rhodium catalysts are particularly effective in cycloaddition and annulation reactions for the synthesis of complex carbocyclic and heterocyclic frameworks. nih.govpku.edu.cn The N-methoxy amide directing group has been successfully employed in Rh(III)-catalyzed C-H activation/annulation cascades. rsc.org

In the context of this compound, a Rh(III)-catalyzed reaction with certain aldehydes was found to produce a mixture of regioisomers in a nearly 1:1 ratio. nih.gov This indicates that the catalyst can activate C-H bonds at both the C-1 and C-3 positions of the naphthalene ring, leading to a loss of selectivity. In contrast, a related derivative, N-pivaloyloxy-2-naphthylamide, demonstrated exclusive reactivity at the C-3 position in a formal [4+2+2] cyclization with 1,6-allene-enes, affording a tetracyclic lactam in 48% yield. rsc.org This highlights how modification of the amide's N-substituent can fine-tune the steric and electronic environment to control regioselectivity in rhodium-catalyzed processes. rsc.org

The general mechanism for these transformations typically involves C-H activation to form a rhodacyclopentadiene intermediate, which then undergoes further reaction with a coupling partner, such as an alkyne or allene, followed by reductive elimination to furnish the final product. nih.govrsc.org

The use of earth-abundant and low-cost iron catalysts is a growing area of interest in sustainable chemistry. beilstein-journals.org N-methoxy amides have been identified as effective acyl nitrene precursors in iron-catalyzed reactions. nih.govresearchgate.net

A significant application of this compound is in the iron(III)-catalyzed selective N=S coupling reaction with sulfoxides to synthesize N-acyl sulfoximines. nih.govacs.org In this transformation, this compound reacts successfully with dimethyl sulfoxide (B87167) in the presence of FeCl3 and a base to yield N-(Dimethyl(oxo)-λ6-sulfaneylidene)-2-naphthamide. nih.govacs.org The reaction tolerates sterically hindered substrates, including naphthamides, and proceeds in moderate to excellent yields. nih.gov

A plausible mechanism involves the initial coordination of the N-methoxy amide to the iron(III) catalyst, followed by deprotonation and transformation into an Fe-nitrenoid complex. This reactive intermediate is then trapped by the sulfoxide through nucleophilic addition to form the N-acyl sulfoximine (B86345) product. nih.govacs.org

The table below presents selected results from the iron-catalyzed N=S coupling, including the successful use of this compound. nih.gov

N-methoxy amide SubstrateProductYield (%)
N-methoxybenzamideN-(Dimethyl(oxo)-λ6-sulfaneylidene)benzamide85
N-methoxy-2-methylbenzamideN-(Dimethyl(oxo)-λ6-sulfaneylidene)-2-methylbenzamide82
N-methoxy-3-methylbenzamideN-(Dimethyl(oxo)-λ6-sulfaneylidene)-3-methylbenzamide91
N-methoxy-1-naphthamideN-(Dimethyl(oxo)-λ6-sulfaneylidene)-1-naphthamide75
This compoundN-(Dimethyl(oxo)-λ6-sulfaneylidene)-2-naphthamide72

Organocatalysis Involving Naphthamide Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool, particularly for asymmetric synthesis. sciencevision.org Naphthamide scaffolds, including derivatives of 2-naphthamide (B1196476), have been employed in various organocatalytic transformations.

One prominent example involves the use of 1-hydroxy-N-aryl-2-naphthamides in an enantioselective intramolecular dearomatization reaction. rsc.org Catalyzed by a chiral iodoarene, these naphthamide derivatives undergo oxidative spirocarbocyclization to construct spirooxindoles, generating a quaternary carbon stereocenter with good yields and high enantioselectivity (up to 92% ee). rsc.org The proposed mechanism involves the in-situ generation of a chiral hypervalent iodine(III) species from the precatalyst, which then catalyzes the oxidative cyclization. rsc.org

Additionally, cinchona-alkaloid-based organocatalysts have been used for the atroposelective amination of naphthamides via an asymmetric Friedel-Crafts reaction with azodicarboxylates. mdpi.com This method provides access to axially chiral naphthamides with excellent stereoselectivity. mdpi.com These examples demonstrate the utility of the naphthamide framework as a key structural element in substrates for sophisticated organocatalytic reactions. beilstein-journals.orgnih.gov

Role as Ligands in Metal Complexes and Coordination Chemistry

In the context of the transition metal-catalyzed reactions discussed previously, the this compound derivative acts as a coordinating ligand, at least transiently, to direct the catalytic transformation. uomustansiriyah.edu.iqresearchgate.net A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. uomustansiriyah.edu.iq The amide functionality is a classic coordinating group, capable of binding to metal centers through its oxygen or nitrogen atoms. researchgate.net

In C-H activation reactions, the N-methoxy amide typically functions as a bidentate chelating ligand, where both the amide oxygen and the methoxy (B1213986) oxygen coordinate to the metal center. nih.gov This chelation forms a stable five- or six-membered metallacyclic intermediate, which is crucial for directing the catalyst's activity to a specific ortho C-H bond. nih.govmdpi.com The proposed mechanisms for the ruthenium, rhodium, and iron-catalyzed reactions all invoke the initial coordination of the amide to the metal as the key initiating step. nih.govmdpi.comrsc.org

Photoredox Catalysis and Electrocatalysis Applications

Extensive research into the applications of this compound and its derivatives in the fields of photoredox catalysis and electrocatalysis has yielded limited specific examples in peer-reviewed literature. While the broader class of N-methoxy amides and naphthamide structures are utilized in various catalytic contexts, their direct and central role as photoredox or electrocatalysts is not well-documented.

Photoredox catalysis and electrocatalysis are powerful strategies in modern organic synthesis that rely on single-electron transfer (SET) processes to generate reactive intermediates under mild conditions. beilstein-journals.orgnih.govmdpi.com These methods often employ transition metal complexes (e.g., iridium and ruthenium) or organic dyes as the primary catalysts that absorb light or respond to electric current to initiate a catalytic cycle. beilstein-journals.orgnih.gov

N-methoxy arylamides are recognized in catalysis, primarily as directing groups in transition-metal-catalyzed C-H activation reactions or as precursors to acyl nitrenes. acs.org For instance, they can be employed in iron-catalyzed reactions to form N-acyl sulfoximines. acs.org However, this application does not fall under the scope of photoredox or electrocatalysis.

One related study in the field of photoredox catalysis investigated the reduction of aryl halides using an electro-photoredox catalytic (e-PRC) system. In this context, various N-substituted phthalimides were screened as catalysts. The study noted that an extended naphthalene π-system was crucial for catalytic activity, highlighting the potential relevance of naphthyl-based structures. nih.gov Furthermore, the research explored the reduction of different amides and found that an electron-rich substrate, p-methoxy-N-methoxy-N-methylbenzamide, was successfully reduced to the corresponding amide product in good yield. nih.gov

While this finding involves an N-methoxy amide derivative, it is important to note that the compound acted as a substrate in the reaction, not the primary photoredox catalyst. The data from this study is presented below.

Table 1: Electro-photoredox Catalytic (e-PRC) Reduction of a Benzamide Derivative

Substrate Product Yield (%)
p-methoxy-N-methoxy-N-methylbenzamide p-amino-N-methylbenzamide 86

Data sourced from a study on e-PRC reduction of aryl halides. nih.gov

Currently, there is no direct evidence or detailed research available to substantiate the role of this compound or its derivatives as primary catalysts in either photoredox or electrocatalytic applications. The field is dominated by other classes of compounds, and the specific catalytic potential of this compound in these domains remains an unexplored area of chemical research.

Non Biological Applications in Advanced Materials Science and Technology

Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages carbon-based molecules and polymers to create electronic devices. The performance of these devices is intrinsically linked to the molecular structure of the organic materials used, particularly their electronic energy levels (HOMO and LUMO), charge transport characteristics, and thermal stability. While direct and extensive research on N-Methoxy-2-naphthamide for these applications is not widely documented, its structural motifs are present in many high-performance organic electronic materials.

Applications in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. Materials based on fused aromatic rings, such as naphthalene (B1677914), are known to form ordered molecular packings (e.g., π-stacking), which facilitate efficient charge transport. nih.gov

Naphthalene diimide (NDI) derivatives, which are structurally related to naphthamides, have been successfully employed as n-type semiconductors in OFETs, exhibiting high electron mobilities. researchgate.netrsc.org For example, halogenated NDI derivatives have achieved electron mobilities up to 0.18 cm²/V·s in ambient air. researchgate.net The naphthalene core in this compound provides a structural basis for π-π interactions, which is a critical feature for charge transport. The methoxy (B1213986) and amide groups can influence the molecular packing and energy levels. While this compound itself has not been reported as a primary semiconductor in OFETs, its derivatives could be synthesized to tune these properties. For instance, N-(2-chloro-3-pyridinyl)-2-naphthamide has been investigated for its potential in organic electronics due to the electronic properties of its aromatic structure. evitachem.com

Table 1: Performance of selected Naphthalene-Based Organic Field-Effect Transistors

Compound Family Highest Reported Mobility (cm²/V·s) On/Off Ratio Reference
Naphthalene Diimide (NDI) Derivatives 0.22 > 10^5 rsc.org
Halogenated NDI Derivatives 0.18 6.7 x 10³ researchgate.net

Development for Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are comprised of several layers of organic materials that emit light when an electric current is applied. researchgate.net The color and efficiency of an OLED are determined by the emissive layer (EML) and the charge-transporting layers (HTL and ETL). Naphthalimide derivatives are widely studied for their applications in OLEDs, often as fluorescent emitters or as electron-transporting materials, due to their high photoluminescence quantum yields and good thermal stability. mdpi.comresearchgate.net

For example, naphthalimide-based compounds with donor-acceptor architectures have been developed as efficient green emitters in OLEDs, achieving external quantum efficiencies of up to 3.3%. mdpi.com Similarly, 9-naphthylanthracene derivatives have been used to create host materials for blue and white OLEDs, with some devices showing a maximum luminance efficiency of 7.0 cd/A. researchgate.netrsc.org The this compound structure, containing a naphthalene chromophore, suggests potential as a blue-emitting material, although its quantum efficiency and stability would need to be experimentally determined. The methoxy group, being an electron-donating group, can tune the emission wavelength.

Potential in Photovoltaic Cells and Charge Transport Materials

Organic photovoltaic (OPV) cells, or solar cells, convert sunlight into electricity using organic materials. These devices typically employ a bulk heterojunction structure with an electron donor and an electron acceptor material. Naphthalene-based materials, particularly naphthalene diimides (NDIs), are prominent n-type (electron-accepting) materials used in non-fullerene organic solar cells. nanoge.orgresearchgate.net Their performance is attributed to well-aligned LUMO energy levels and good electron transport capabilities. nanoge.org

The this compound molecule contains both an electron-donating group (-OMe) and an electron-withdrawing group (the carbonyl of the amide), linked by the naphthalene π-system. This donor-π-acceptor characteristic is a fundamental design principle for many organic photovoltaic materials. While this compound itself is a small molecule and may not form the ideal film morphology for a bulk heterojunction, it could serve as a building block for larger, more complex donor or acceptor molecules for OPV applications. For instance, polymerized naphthalimide derivatives have been shown to be excellent electron-transport layers in inverted organic solar cells. researchgate.net

Dyes and Pigments: Chemical Design and Properties for Industrial Coloration

Azoic Dye Formation and Chromophore Development

One of the most established non-biological applications of naphthamide derivatives is in the synthesis of azoic dyes. Azoic dyes are a class of dyes that are formed in situ on the fiber, typically cotton. This process involves a two-step reaction: first, the fiber is impregnated with a coupling component, and then it is treated with a solution of a diazotized aromatic amine (a diazonium salt). textileapex.comslideshare.net

Derivatives of 3-hydroxy-2-naphthanilide are a major class of coupling components, often referred to as Naphthol AS. rsc.orgmade-in-china.com A closely related compound, 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide, is commercially known as Azoic Coupling Component 20. tcichemicals.com In this context, the naphthamide moiety acts as the coupling component. The diazotized amine acts as an electrophile and attacks the electron-rich naphthalene ring, typically at the position ortho to the hydroxyl group, to form an azo bond (-N=N-). This newly formed azo group is a powerful chromophore that imparts a deep and vibrant color to the resulting molecule.

The general reaction is as follows:

Diazotization: An aromatic amine is treated with nitrous acid (usually generated from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

Coupling: The diazonium salt is then reacted with the coupling component (e.g., a derivative of this compound, though more commonly a 3-hydroxy derivative) dissolved in an alkaline solution. The coupling reaction forms the insoluble azoic dye directly on the substrate. textileapex.com

The final color of the dye depends on the specific structures of both the diazonium salt and the coupling component. The methoxy group on the naphthamide ring would act as an auxochrome, modifying the color and fastness properties of the dye.

Table 2: Examples of Azoic Dye Components

Coupling Component Name Chemical Structure Diazo Component (Example) Resulting Color (Typical)
Naphthol AS 3-Hydroxy-N-phenyl-2-naphthamide Diazotized p-nitroaniline Red
Naphthol AS-D 3-Hydroxy-N-(o-tolyl)-2-naphthamide Diazotized m-nitro-p-toluidine Red

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which can be used for applications such as frequency conversion and optical switching. ipme.ru A key requirement for molecular NLO materials is a large hyperpolarizability, which is often found in molecules with a strong donor-π-acceptor (D-π-A) motif. ipme.ru The delocalization of π-electrons between the donor and acceptor groups under the influence of an intense light source leads to the nonlinear optical effect.

Naphthalene and its derivatives have been the subject of theoretical and experimental NLO studies. ipme.rursc.org The extended π-system of the naphthalene ring can act as an efficient bridge for charge transfer. In this compound, the methoxy group (-OCH₃) is a well-known electron donor, while the carbonyl group (-C=O) of the amide has electron-accepting character. This D-π-A arrangement within the molecule suggests that it could possess NLO properties.

Theoretical studies using Density Functional Theory (DFT) are often employed to predict the NLO response of new molecules. rsc.orgresearchgate.net For instance, DFT calculations on various donor-acceptor substituted naphthalene derivatives have shown that they can possess large first static hyperpolarizabilities (β). ipme.ru While specific experimental or theoretical data on the NLO properties of this compound are scarce, its structural features make it a candidate for investigation in this field. Further functionalization, for example by introducing stronger donor or acceptor groups, could enhance its potential as an NLO material.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Naphthalene diimide (NDI)
N-(2-chloro-3-pyridinyl)-2-naphthamide
Tetrathiafulvalene
Naphthalimide
9-Naphthylanthracene
3-Hydroxy-2-naphthanilide (Naphthol AS)
3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide (Azoic Coupling Component 20)
p-Nitroaniline
m-Nitro-p-toluidine
2,5-Dichloroaniline
3-Hydroxy-N-phenyl-2-naphthamide
3-Hydroxy-N-(o-tolyl)-2-naphthamide

Luminescent Materials for Non-Biological Sensing and Imaging

The inherent photophysical properties of the naphthalene core make naphthamide derivatives promising candidates for luminescent materials. The emission characteristics of these compounds can be finely tuned by the introduction of various functional groups, influencing their potential for non-biological sensing and imaging applications. While direct studies on the luminescence of this compound are not extensively documented, the photoluminescence of related 2-naphthamide (B1196476) derivatives provides a strong basis for understanding its potential behavior.

Research has shown that N-alkyl-2-naphthamides exhibit emission spectra that are sensitive to the polarity of their environment. rsc.org For instance, a red shift in the emission wavelength is observed as the solvent polarity increases, with the most intense emission often occurring in moderately polar solvents like ethanol. rsc.org This solvatochromic fluorescence suggests that such compounds could be employed as probes to characterize the polarity of microenvironments in various materials.

Furthermore, studies on N-(substituted phenyl)-2-naphthamide derivatives have highlighted the significant role of intermolecular interactions in their solid-state emission properties. google.com The arrangement of molecules in the crystal lattice, dictated by forces such as hydrogen bonding and π-π stacking, can lead to unique photophysical behaviors, including aggregation-induced emission (AIE) or quenching effects. The introduction of a methoxy group on the amide nitrogen, as in this compound, would be expected to influence both the electronic nature of the molecule and its steric profile, thereby modulating its luminescence. The electron-donating nature of the methoxy group could enhance the fluorescence quantum yield, while its presence would also affect the intermolecular packing in the solid state, potentially leading to novel luminescent properties.

The potential of naphthamide derivatives as fluorescent sensors has been demonstrated in the detection of various analytes. Although many of these applications are in biological contexts, the underlying principles of analyte-induced changes in fluorescence intensity or wavelength can be readily adapted for non-biological sensing. For example, the design of naphthamide-based probes for metal ions or small molecules in environmental or industrial settings is a plausible extension of existing research.

Table 1: Photophysical Properties of Selected 2-Naphthamide Derivatives

CompoundSolvent/StateExcitation Wavelength (nm)Emission Wavelength (nm)Key FindingsReference
N-hexyl-2-naphthamideVarious organic solvents~281334 - 355Red-shifted emission with increasing solvent polarity. Strongest emission in ethanol. rsc.org
N-octyl-2-naphthamideVarious organic solvents~281334 - 355Similar solvatochromic behavior to the N-hexyl derivative. rsc.org
N-(substituted phenyl)-2-naphthamide derivativesCrystalline solidNot specifiedNot specifiedIntermolecular interactions (C-H···π) significantly influence crystal packing and potential solid-state emission. google.com

Application in Framework Materials and Supramolecular Assemblies

The ability of molecules to self-assemble into ordered, functional architectures is a cornerstone of modern materials science. Supramolecular chemistry and crystal engineering provide the tools to design and construct such materials from molecular building blocks. Naphthamide derivatives are well-suited for these applications due to their rigid aromatic framework and the presence of hydrogen bonding donor and acceptor sites within the amide group.

The crystal engineering of naphthamides has revealed a rich variety of supramolecular assemblies driven by specific intermolecular interactions. acs.org Hydrogen bonds, particularly the N-H···O interaction between amide groups, are a dominant feature, often leading to the formation of one-dimensional chains or tapes. researchgate.net These primary structures can then be further organized into two- or three-dimensional networks through weaker interactions such as C-H···π, π-π stacking, and halogen bonding. researchgate.netresearchgate.net

The self-assembly of achiral naphthamides has even been shown to lead to the formation of chiral crystals, demonstrating the subtle yet powerful influence of intermolecular forces in creating complex, ordered structures. rsc.org This highlights the potential for this compound, despite being achiral itself, to participate in the formation of chiral supramolecular assemblies, which could have applications in asymmetric catalysis or chiral separations. The development of hydrogen-bonded organic frameworks (HOFs) is an area where this compound could be a valuable component, contributing to the formation of porous materials with potential applications in gas storage or separation. osaka-u.ac.jp

Table 2: Key Intermolecular Interactions in the Supramolecular Assembly of Naphthamide Derivatives

Compound/Derivative ClassDominant Intermolecular InteractionsResulting Supramolecular MotifReference
N-(2,4-dichlorophenyl)-1-naphthamideN-H···O hydrogen bonding, C-Cl···π halogen bondingFormation of defined supramolecular assemblies. researchgate.netglobalauthorid.com
N-(substituted phenyl)-2-naphthamidesC-H···π interactions, N-H···O hydrogen bondsFormation of chains and sheets, influencing crystal packing. google.comorcid.org
N-(4-halophenyl)-2-naphthamideHalogen bonding (I···π), N-H···O hydrogen bondsSynthon crossover between different interaction types. researchgate.net
Achiral NaphthamidesSpontaneous resolution upon crystallizationFormation of chiral crystals. rsc.org

Future Research Trajectories and Interdisciplinary Outlook in N Methoxy 2 Naphthamide Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of N-Methoxy-2-naphthamide, while achievable through established amidation reactions, presents opportunities for the development of more efficient, sustainable, and scalable methods. Current approaches often rely on the conversion of 2-naphthoic acid to an acyl chloride followed by a reaction with methoxyamine. Future research is expected to focus on circumventing the need for harsh reagents and improving atom economy.

Key areas for development include:

Direct C-H Amination: Investigating transition-metal-catalyzed direct C-H amination of naphthalene (B1677914) precursors could provide a more direct and atom-economical route to the naphthamide core.

Flow Chemistry Synthesis: The adoption of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity.

Biocatalytic Methods: The use of enzymes to catalyze the amidation process could offer a green and highly selective alternative to traditional chemical methods.

A comparative overview of potential synthetic strategies is presented below.

MethodologyPotential AdvantagesResearch Focus
Improved Batch Synthesis Well-understood, scalableMilder coupling reagents, reduced waste streams
Flow Chemistry Enhanced safety, precise control, scalabilityReactor design, optimization of reaction kinetics
Direct C-H Functionalization High atom economy, reduced stepsCatalyst development, regioselectivity control

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is an area ripe for exploration. The N-methoxy group can serve as a directing group or a reactive handle for further transformations, opening up novel chemical space. N-methoxy arylamides are known to be effective precursors for acyl nitrenes, which can undergo a variety of synthetically useful reactions. acs.org

Future research will likely investigate:

Nitrene-Mediated Transformations: The generation of an acyl nitrene from this compound via thermal or photochemical activation could enable intramolecular C-H amination to form novel heterocyclic structures or intermolecular reactions like aziridination of olefins. acs.org

Dearomatization Reactions: Exploring the dearomatization of the naphthalene ring system in this compound could lead to the synthesis of complex, three-dimensional scaffolds with potential applications in medicinal chemistry. researchgate.net Research on related compounds like N,N-dimethyl-2-naphthamide has demonstrated the feasibility of such transformations. researchgate.net

Photocatalytic Reactions: The use of visible-light photocatalysis could unlock new reaction pathways, such as radical-based functionalization of the naphthalene core or transformations involving the amide moiety under mild conditions.

Integration with Advanced Manufacturing Techniques (e.g., 3D Printing of Organic Materials)

The integration of functional organic molecules like this compound into advanced manufacturing processes, such as 3D printing, is a burgeoning field. The development of functional inks or resins incorporating this compound could enable the fabrication of objects with tailored chemical and physical properties.

Potential avenues for research include:

Functional Photopolymers: Incorporating this compound as a functional monomer or additive in photopolymer resins for stereolithography (SLA) or digital light processing (DLP) 3D printing. This could impart specific optical or electronic properties to the printed objects.

Material Extrusion: Developing filaments for fused deposition modeling (FDM) that contain this compound blended with a carrier polymer. The challenge lies in ensuring thermal stability during the printing process.

Two-Photon Polymerization: For high-resolution microfabrication, this compound derivatives could be designed as photoinitiators or functional components in resists for two-photon-induced photochemistry, enabling the creation of complex 3D microstructures. researchgate.net

3D Printing TechniquePotential Role of this compoundKey Research Challenges
Stereolithography (SLA) Functional additive in photocurable resinSolubility, compatibility with resin, photostability
Fused Deposition Modeling (FDM) Dopant in thermoplastic filamentThermal stability, homogeneous dispersion
Two-Photon Polymerization Component of photosensitive materialTwo-photon absorption cross-section, reactivity

Continued Computational Guidance for Rational Material Design and Property Prediction

Computational chemistry provides an indispensable toolkit for accelerating the design and discovery of new materials based on the this compound scaffold. rsc.org By predicting molecular properties and simulating chemical behavior, computational methods can guide experimental efforts, saving time and resources.

Future computational studies are expected to focus on:

Property Prediction: Employing Density Functional Theory (DFT) and other quantum mechanical methods to predict electronic properties (e.g., HOMO/LUMO levels), optical properties (e.g., absorption/emission spectra), and reactivity. nih.gov This is crucial for designing molecules for applications in organic electronics.

Molecular Dynamics Simulations: Simulating the behavior of this compound-based materials in different environments to understand their intermolecular interactions, self-assembly behavior, and bulk material properties.

Machine Learning Models: Developing quantitative structure-property relationship (QSPR) models using machine learning to rapidly screen virtual libraries of this compound derivatives and identify candidates with desired properties. kaust.edu.sanih.gov This approach can significantly accelerate the materials discovery pipeline. kaust.edu.sa The rational design of novel naphthamide derivatives for biological applications has already been successfully guided by such computational approaches. researchgate.netnih.gov

Q & A

Q. What are the standard synthetic routes for N-Methoxy-2-naphthamide?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 2-naphthoic acid derivatives with methoxyamine under basic conditions (e.g., K₂CO₃ in DMF) or using coupling agents like EDCI/HOBT for amide bond formation . Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical to minimize side reactions. Reaction progress can be monitored via TLC or HPLC .

Q. Which analytical techniques are most effective for structural confirmation?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the methoxy (-OCH₃) and acetamide (-NHCO-) groups. Key signals include a singlet for methoxy protons (~δ 3.8 ppm) and amide protons (~δ 8.0–8.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the molecular formula .
  • X-ray Crystallography: For crystalline derivatives, this method resolves bond lengths and angles, confirming stereochemistry .

Q. How should researchers assess the compound’s stability under varying conditions?

Conduct accelerated stability studies by exposing the compound to:

  • pH extremes: Use buffered solutions (pH 1–13) and analyze degradation via HPLC .
  • Temperature: Store at 40°C/75% RH for 4 weeks and monitor decomposition products .
  • Light: Perform ICH Q1B photostability testing under UV/visible light .

Advanced Research Questions

Q. How does the methoxy group influence pharmacokinetic properties and target binding?

The methoxy group enhances lipophilicity, improving membrane permeability, while its electron-donating effects stabilize interactions with aromatic residues in enzyme active sites (e.g., cytochrome P450 or serotonin receptors) . Comparative studies with non-methoxy analogs (e.g., N-H-2-naphthamide) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity differences .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Orthogonal Assays: Validate in vitro findings (e.g., enzyme inhibition IC₅₀) with cell-based assays (e.g., luciferase reporter systems) .
  • Dose-Response Curves: Ensure consistency across multiple replicates and laboratories.
  • Meta-Analysis: Aggregate data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity .
  • Molecular Dynamics (MD) Simulations: Model binding dynamics with proteins (e.g., 1–10 µs simulations in GROMACS) to identify key residues .
  • Docking Studies (AutoDock Vina): Screen against target libraries (e.g., KinaseChem) to prioritize experimental validation .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Catalyst Screening: Test palladium or copper catalysts for coupling reactions .
  • Solvent Optimization: Compare polar aprotic solvents (DMF vs. DMSO) to balance reactivity and solubility .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >90% purity .

Q. What are the implications of structural analogs on SAR studies?

Replace the methoxy group with ethoxy, hydroxyl, or halogens to study structure-activity relationships (SAR). For example:

  • N-Ethoxy-2-naphthamide: Increased steric bulk may reduce binding to tight pockets .
  • N-Hydroxy-2-naphthamide: Enhanced hydrogen-bonding capacity improves solubility but may reduce bioavailability .

Methodological Guidelines

  • Handling and Safety: Follow SDS protocols for methoxy-containing compounds (e.g., PPE, fume hoods) .
  • Data Reproducibility: Document reaction conditions (e.g., humidity, solvent grade) and share raw spectral data via repositories like Zenodo .
  • Ethical Compliance: Adhere to institutional guidelines for toxicology studies, particularly for in vivo models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.